1-Amino-1-deoxy-scyllo-inositol
Overview
Description
1-Amino-1-deoxy-scyllo-inositol is a cyclitol derivative, specifically an amino cyclitol. It is structurally related to scyllo-inositol, with an amino group replacing one of the hydroxyl groups.
Mechanism of Action
Target of Action
Scyllo-Inosamine, also known as 1-Amino-1-deoxy-scyllo-inositol, primarily targets the enzyme Scyllo-Inosamine 4-Kinase . This enzyme belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with an alcohol group as acceptor .
Mode of Action
Scyllo-Inosamine interacts with its target, Scyllo-Inosamine 4-Kinase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where ATP and this compound are converted into ADP and this compound 4-phosphate .
Biochemical Pathways
Scyllo-Inosamine plays a crucial role in the biosynthesis of Streptomycin , an aminoglycoside antibiotic . The conversion of Scyllo-Inosamine into this compound 4-phosphate by Scyllo-Inosamine 4-Kinase is a key step in this pathway .
Result of Action
The primary result of Scyllo-Inosamine’s action is the production of This compound 4-phosphate , a crucial intermediate in the biosynthesis of Streptomycin . This contributes to the production of Streptomycin, which has potent antibacterial properties.
Biochemical Analysis
Biochemical Properties
1-Amino-1-deoxy-scyllo-inositol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as glucocerebrosidase, where it acts as an inhibitor . This interaction is crucial for understanding its potential therapeutic applications, especially in the treatment of lysosomal storage disorders. Additionally, this compound interacts with glycosyl processing enzymes, influencing the synthesis and modification of glycoproteins . These interactions highlight its importance in cellular metabolism and biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving inositol phosphates . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, its interaction with inositol transporters can alter the intracellular levels of inositol phosphates, thereby impacting cellular signaling and metabolic processes . These effects underscore its potential as a modulator of cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as glucocerebrosidase, inhibiting their activity . This inhibition can lead to the accumulation of substrates, which is a key factor in the therapeutic potential of this compound for lysosomal storage disorders. Additionally, it can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular mechanisms provide insights into its multifaceted role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function can persist, indicating its potential for sustained therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular metabolism without causing significant adverse effects . At higher doses, it can exhibit toxic effects, including disruptions in cellular signaling and metabolic pathways . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inositol metabolism. It interacts with enzymes such as inositol dehydrogenase, which catalyzes the conversion of inositol derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, its role in glycosyl processing pathways underscores its importance in cellular metabolism and biochemical regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate its uptake and intracellular distribution, ensuring its availability for biochemical reactions. The compound’s localization within specific cellular compartments can influence its activity and interactions with other biomolecules . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . It is often localized within lysosomes, where it interacts with enzymes involved in lysosomal storage disorders . Additionally, its presence in other cellular compartments, such as the cytoplasm and nucleus, suggests a broader role in cellular regulation and function . These localization patterns are essential for understanding its multifaceted role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-scyllo-inositol can be synthesized through several methods. One common approach involves the reduction of scyllo-inosose followed by amination. The reaction typically requires a reducing agent such as sodium borohydride and an amine source like ammonium chloride .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of specific microorganisms that can produce the compound naturally. This biotechnological approach is favored for its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxy-scyllo-inositol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different cyclitol derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts.
Major Products:
- Oxidation products include oxo-cyclitols.
- Reduction products are various cyclitol derivatives.
- Substitution reactions yield a range of functionalized cyclitols .
Scientific Research Applications
1-Amino-1-deoxy-scyllo-inositol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Scyllo-inositol: The parent compound with all hydroxyl groups intact.
Myo-inositol: Another cyclitol with a different stereochemistry.
Quercitols: A group of deoxyinositols with similar structures.
Uniqueness: 1-Amino-1-deoxy-scyllo-inositol is unique due to the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2/t1?,2-,3+,4+,5-,6? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAOTICXQLILTC-UYSNGIAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306482 | |
Record name | myo-Inositol, 2-amino-2-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527-22-0 | |
Record name | myo-Inositol, 2-amino-2-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological role of scyllo-inosamine?
A: Scyllo-inosamine plays a crucial role as a precursor in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a key component of numerous clinically important aminoglycoside antibiotics, such as butirosin, neomycin, and kanamycin [, , ].
Q2: How is scyllo-inosamine involved in bacterial symbiosis?
A: Scyllo-inosamine is a precursor to 3-O-methyl-scyllo-inosamine (3-O-MSI), a type of rhizopine [, , ]. Rhizopines are compounds produced by certain strains of nitrogen-fixing bacteria, such as Sinorhizobium meliloti, within legume root nodules [, , , , ]. These rhizopine-producing strains can catabolize these compounds, giving them a competitive advantage for nodulation and survival in the rhizosphere [, , , , ].
Q3: What is the molecular formula and weight of scyllo-inosamine?
A3: The molecular formula of scyllo-inosamine is C6H13NO5. Its molecular weight is 179.17 g/mol.
Q4: Is there any spectroscopic data available for scyllo-inosamine?
A: Yes, nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing scyllo-inosamine and its derivatives [, ]. These studies provide valuable information about the structure and conformation of the molecule.
Q5: How is scyllo-inosamine synthesized in bacteria?
A: In S. meliloti, scyllo-inosamine is synthesized from glucose-6-phosphate through a series of enzymatic reactions. The pathway involves the oxidation of glucose-6-phosphate to 2-deoxy-scyllo-inosose, followed by transamination with L-glutamine catalyzed by the enzyme L-glutamine:2-deoxy-scyllo-inosose aminotransferase (BtrS) [].
Q6: How is scyllo-inosamine catabolized?
A: Scyllo-inosamine catabolism in S. meliloti is linked to the myo-inositol catabolic pathway []. A key enzyme in this process is myo-inositol dehydrogenase (IdhA), which is essential for both myo-inositol and scyllo-inosamine utilization [].
Q7: Which genes are involved in the biosynthesis and catabolism of rhizopines like 3-O-methyl-scyllo-inosamine?
A: In S. meliloti, the biosynthesis of 3-O-MSI is governed by the mos (methylation of scyllo-inosamine) genes, while its catabolism is controlled by the moc (methylated opine catabolism) genes [, , , , ].
Q8: Where are these genes located in the bacterial genome?
A: Both mos and moc genes are typically located on the symbiotic plasmid (Sym plasmid) of S. meliloti [, ]. This close linkage suggests co-evolution and potential importance in the symbiotic relationship.
Q9: Are these genes present in all S. meliloti strains?
A: No, the presence of mos and moc genes is limited to specific strains of S. meliloti []. These genes are not commonly found in other soil bacteria, making them potentially useful as selectable markers for tracking genetically modified organisms [].
Q10: How is scyllo-inosamine converted to 2-deoxystreptamine in butirosin biosynthesis?
A: The conversion of scyllo-inosamine to DOS in butirosin biosynthesis requires several enzymatic steps. A key enzyme involved in this process is BtrN, a radical SAM dehydrogenase [, , ]. BtrN catalyzes the two-electron oxidation of scyllo-inosamine to amino-dideoxy-scyllo-inosose, an essential precursor to DOS [, ].
Q11: What is unique about the BtrN enzyme?
A: BtrN belongs to a rare subclass of radical SAM enzymes called radical SAM dehydrogenases [, ]. These enzymes utilize a radical-based mechanism for two-electron oxidation reactions, distinct from the more common NAD-dependent dehydrogenases.
Q12: How does the structure of BtrN facilitate its function?
A: BtrN exhibits a unique structural fold compared to other radical SAM enzymes, featuring a (β5/α4) motif instead of the typical (β/α)6 architecture []. This modification in the core fold is thought to be crucial for its interaction with SAM and its substrate [].
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